molecular formula C13H16O B076552 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- CAS No. 10468-61-8

1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl-

Cat. No. B076552
CAS RN: 10468-61-8
M. Wt: 188.26 g/mol
InChI Key: DMPOAOWJGROLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase enzymes.

Biochemical And Physiological Effects

Studies have shown that 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- exhibits anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile and is well-tolerated in laboratory animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- in lab experiments is its low toxicity profile, making it a safer alternative to traditional solvents. However, its high cost and limited availability may be a limitation for some research groups.

Future Directions

There are several future directions for the research on 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl-. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the synthesis of novel materials using this compound as a precursor. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in environmental science.

Synthesis Methods

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- can be achieved through several methods, including the Friedel-Crafts alkylation reaction of naphthalene with 2,2,4-trimethylpentane-1,3-diol in the presence of aluminum chloride. The reaction yields the desired product with a high yield of up to 90%.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In material science, it has been used as a precursor for the synthesis of a variety of novel materials, including polymers and liquid crystals. In environmental science, it has been studied as a potential alternative to traditional solvents due to its low toxicity and biodegradability.

properties

IUPAC Name

4,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-8-4-5-10(3)13-11(14)7-6-9(2)12(8)13/h4-5,9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPOAOWJGROLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C2=C(C=CC(=C12)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345478
Record name 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl-

CAS RN

10468-61-8
Record name 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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